molecular formula C18H16ClFN2O2 B2581795 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 896301-59-0

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2581795
CAS No.: 896301-59-0
M. Wt: 346.79
InChI Key: NQSNCSBWMMMYFR-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring substituted with a chlorophenyl group and a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate chlorophenyl derivative under acidic or basic conditions.

    Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the acylation of the pyrrolidinone ring with a fluorophenyl acetic acid derivative. This can be carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-bromophenyl)acetamide
  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenyl)acetamide
  • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs. The fluorine atom, in particular, can influence the compound’s metabolic stability and binding affinity to molecular targets.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-3-7-16(8-4-13)22-11-15(10-18(22)24)21-17(23)9-12-1-5-14(20)6-2-12/h1-8,15H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSNCSBWMMMYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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